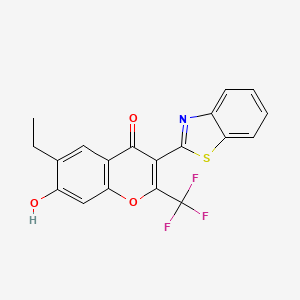

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a chromen-4-one derivative featuring a benzothiazole substituent at position 3, an ethyl group at position 6, a hydroxyl group at position 7, and a trifluoromethyl group at position 2. Its molecular formula is C₂₁H₁₅F₃NO₃S, with a molecular weight of approximately 434.4 g/mol (extrapolated from similar compounds in and ). The hydroxyl group at position 7 enhances polarity, which may improve aqueous solubility compared to alkoxy-substituted analogs .

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3NO3S/c1-2-9-7-10-13(8-12(9)24)26-17(19(20,21)22)15(16(10)25)18-23-11-5-3-4-6-14(11)27-18/h3-8,24H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHMVRSXKGLIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts such as copper (II) acetate and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole and chromenone moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzothiazole moiety fused with a chromenone structure. The synthesis typically involves multi-step organic reactions, such as the condensation of 2-aminobenzothiazole with aldehydes or ketones, followed by cyclization and functional group modifications. Common catalysts include copper (II) acetate, and solvents like ethanol are often used to enhance reaction efficiency.

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new materials with tailored properties.

Biology

- Antimicrobial Activity : Investigated for its effectiveness against multi-drug resistant bacterial strains. It has shown superior activity compared to traditional antibiotics like ampicillin.

Medicine

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase. It has been evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7.

Industry

- Advanced Materials Development : Utilized in creating materials with specific optical and electronic properties due to its unique structural characteristics.

The biological activity of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is primarily attributed to its interactions at the molecular level:

Structure-Activity Relationship (SAR)

Key findings from SAR studies indicate:

- The trifluoromethyl group enhances lipophilicity and cellular uptake.

- Hydroxyl substitutions at specific positions on the chromenone ring are crucial for enhancing cytotoxic activity.

Anticancer Efficacy

A study focused on the compound's effect on MCF-7 breast cancer cells revealed that it significantly increased apoptosis rates by disrupting cell cycle progression at the G2/M phase.

Antimicrobial Testing

In antimicrobial studies, the compound was tested against various bacterial strains, demonstrating significant activity against resistant strains, thereby suggesting its potential as an alternative therapeutic agent.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Chemistry | Used as a precursor for complex molecules |

| Biology | Effective against multi-drug resistant bacteria |

| Medicine | Induces apoptosis in cancer cells |

| Industry | Development of advanced materials |

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating signal transduction mechanisms. The benzothiazole moiety is particularly effective in interacting with biological macromolecules, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Chromen-4-one derivatives exhibit diverse biological activities modulated by substituent patterns. Below is a comparative analysis of key analogs:

† Estimated based on structurally similar compounds in .

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a detailed overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a chromenone backbone substituted with a benzothiazole moiety and trifluoromethyl group, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H14F3N1O3S1 |

| Molecular Weight | 391.37 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves the condensation of 1,3-benzothiazole derivatives with chromenone precursors under acidic conditions. The trifluoromethyl group can be introduced via electrophilic fluorination or nucleophilic substitution methods.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HT-29 (colon cancer)

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, one study reported an IC50 value of against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In these assays, it displayed minimum inhibitory concentrations (MICs) in the range of , suggesting effective antibacterial action .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole and chromenone rings significantly affect biological activity. Key findings include:

- The presence of the trifluoromethyl group enhances lipophilicity and cellular uptake.

- Hydroxyl substitutions at specific positions on the chromenone ring are crucial for cytotoxic activity.

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effect on cell cycle progression in MCF-7 cells, revealing that it arrests cells at the G2/M phase, leading to increased apoptosis rates .

- Antimicrobial Testing : Another study assessed its effectiveness against multi-drug resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics like ampicillin .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, and how can purity be ensured?

- Methodological Answer : Synthesis involves multi-step protocols, including condensation reactions and functional group modifications. For example, trifluoromethyl groups can be introduced via nucleophilic substitution using NaSOCF under phase-transfer conditions (DCM/HO with n-BuNBF) . Purification typically employs column chromatography (silica gel, gradient elution) and recrystallization. Purity validation requires H/C NMR, FT-IR, and HRMS to confirm molecular integrity and rule out byproducts .

Q. How can spectroscopic techniques be optimized for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., CDCl) to resolve overlapping peaks from benzothiazole and chromen-4-one moieties. F NMR is critical for verifying trifluoromethyl group integrity (δ ~ -60 to -70 ppm) .

- HRMS : Electrospray ionization (ESI) in positive mode ensures accurate mass determination, especially for high molecular weight fragments.

- FT-IR : Focus on carbonyl (C=O, ~1650 cm) and hydroxyl (O-H, ~3200 cm) stretches to confirm chromen-4-one and phenolic groups .

Q. What crystallographic tools are recommended for resolving its 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key parameters include:

- Data collection : High-resolution (<1.0 Å) to resolve trifluoromethyl disorder.

- Refinement : Anisotropic displacement parameters for non-hydrogen atoms and SHELXL’s TWIN/BASF commands for handling twinning .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

- Methodological Answer :

- Reaction conditions : Optimize stoichiometry (e.g., 2:1 molar ratio of NaSOCF to substrate) and temperature (60–65°C for nucleophilic substitutions) .

- Catalysis : Screen phase-transfer catalysts (e.g., n-BuNBF) to enhance trifluoromethylation efficiency.

- Workup : Replace traditional column chromatography with preparative HPLC for higher recovery of polar intermediates .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

- Cross-validation : Compare NMR-derived torsion angles with X-ray data using PLATON or Mercury to detect conformational flexibility.

- Dynamic effects : Perform variable-temperature NMR to identify rotamers (e.g., trifluoromethyl rotation) that may cause signal splitting .

- Computational modeling : DFT calculations (e.g., Gaussian 09) can simulate NMR chemical shifts and validate experimental data .

Q. What computational strategies are effective for predicting biological activity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or proteases) based on benzothiazole’s known antitumor and antimicrobial activity .

- QSAR : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors/acceptors derived from Gaussian -optimized geometries .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified benzothiazole (e.g., 6-fluoro substitution) or chromen-4-one (e.g., 7-O-alkylation) groups.

- Bioactivity assays : Test against cancer cell lines (e.g., MCF-7) or microbial strains to correlate substituent effects with potency. Reference benzothiazole derivatives’ known HIV-1 protease inhibition and antitumor activity .

Q. What strategies are recommended for analyzing non-covalent interactions in its crystal lattice?

- Methodological Answer :

- Hirshfeld surface analysis : Use CrystalExplorer to quantify π-π stacking (e.g., benzothiazole-phenyl interactions, centroid distances ~3.7 Å) and C–H···O hydrogen bonds .

- Energy frameworks : Calculate interaction energies (electrostatic, dispersion) to prioritize dominant packing forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.